Ethyl 5-(acetylamino)-4-formyl-3-methylthiophene-2-carboxylate
Description
Ethyl 5-(acetylamino)-4-formyl-3-methylthiophene-2-carboxylate is a multifunctional thiophene derivative characterized by a thiophene core substituted with an acetylated amino group at position 5, a formyl group at position 4, a methyl group at position 3, and an ethyl ester at position 2. Thiophene derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties. This compound is synthesized via modifications of Gewald’s multicomponent reaction, which typically involves ketones, activated nitriles, and elemental sulfur .
Properties
IUPAC Name |
ethyl 5-acetamido-4-formyl-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-4-16-11(15)9-6(2)8(5-13)10(17-9)12-7(3)14/h5H,4H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJOBZBTDOEWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177950 | |
| Record name | Ethyl 5-(acetylamino)-4-formyl-3-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887569-73-5 | |
| Record name | Ethyl 5-(acetylamino)-4-formyl-3-methyl-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887569-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(acetylamino)-4-formyl-3-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction-Based Approach
The Gewald reaction is a two-component process that combines α-cyanoacetates with ketones or aldehydes in the presence of sulfur to form 2-aminothiophenes. For ethyl 5-(acetylamino)-4-formyl-3-methylthiophene-2-carboxylate, the reaction can be adapted using methylglyoxal and ethyl cyanoacetate. Sulfur incorporation and cyclization occur under basic conditions (e.g., morpholine or piperidine), yielding a 2-aminothiophene intermediate. Subsequent functionalization steps introduce the acetylamino and formyl groups.
Typical Conditions :
-
Solvent: Ethanol or DMF
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Base: Morpholine (10–20 mol%)
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Temperature: 60–80°C
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Yield: 50–65% (crude intermediate)
Knorr-Type Cyclization Modifications
Alternative routes involve cyclocondensation of β-ketoesters with thioureas or thioamides. For instance, ethyl acetoacetate reacts with thiourea derivatives in acidic media (e.g., HCl/glacial acetic acid) to generate 3-methylthiophene-2-carboxylates. This method offers superior regioselectivity for methyl substitution at the 3-position.
Following cyclization, the introduction of acetylamino and formyl groups requires careful sequencing to avoid side reactions.
Amination and Acetylation
The 5-position amino group is introduced via nucleophilic substitution or catalytic amination. For example:
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Nitration/Reduction : Nitration at the 5-position followed by reduction (e.g., H₂/Pd-C) yields the amine.
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Direct Amination : Using NH₃ or NH₂OH under high-pressure conditions.
Acetylation is subsequently performed using acetic anhydride or acetyl chloride in pyridine or DMF, achieving >90% conversion.
Optimized Acetylation Protocol :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetic Anhydride | DMF | 25°C | 2 h | 92% |
| Acetyl Chloride | Pyridine | 0–5°C | 1.5 h | 88% |
Formylation Techniques
The 4-position formyl group is introduced via:
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Vilsmeier-Haack Reaction : POCl₃/DMF complex at 0–10°C, followed by hydrolysis.
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Duff Reaction : Hexamine (HMTA) in trifluoroacetic acid, suitable for electron-rich aromatic systems.
Comparative Analysis :
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃, 0°C, 4 h | 78% | 95% |
| Duff Reaction | HMTA, TFA, 80°C, 6 h | 65% | 89% |
The Vilsmeier-Haack method is preferred for higher yields, though it requires strict temperature control to minimize over-oxidation.
Integrated Synthetic Pathways
Three-Step Synthesis from Ethyl 3-Methylthiophene-2-Carboxylate
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Nitration : HNO₃/H₂SO₄ at 0°C (Yield: 85%).
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Reduction : H₂ (1 atm) over Pd/C in ethanol (Yield: 90%).
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Acetylation/Formylation : Sequential treatment with acetic anhydride and Vilsmeier reagent (Yield: 70% overall).
One-Pot Multifunctionalization
Advanced protocols enable concurrent acetylation and formylation using dual-reagent systems. For example, a mixture of acetyl chloride and DMF/POCl₃ in dichloromethane facilitates both transformations in a single vessel, reducing purification steps.
Industrial-Scale Production Considerations
Solvent and Catalyst Recovery
Industrial processes prioritize solvent recycling (e.g., DMF distillation) and heterogeneous catalysts (e.g., immobilized lipases for acetylation) to minimize waste.
Continuous Flow Reactors
Microreactor systems enhance heat transfer during exothermic steps (e.g., nitration), improving safety and scalability. Pilot studies report 20% higher throughput compared to batch reactors.
Analytical and Purification Methods
Chromatographic Monitoring
HPLC with UV detection (λ = 254 nm) ensures real-time tracking of intermediate purity. Common columns: C18 reverse-phase (5 μm, 250 × 4.6 mm).
Recrystallization Optimization
This compound is purified via ethanol/water mixtures (3:1 v/v), achieving ≥99% purity. Cooling rates of 1°C/min minimize occluded impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(acetylamino)-4-formyl-3-methylthiophene-2-carboxylate undergoes several types of chemical reactions:
Oxidation: : The formyl group can be oxidized to a carboxylic acid.
Reduction: : The formyl group can also be reduced to an alcohol.
Substitution: : Functional groups on the thiophene ring can be substituted using nucleophilic or electrophilic agents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Various halogenating agents or Grignard reagents.
Major Products Formed
Oxidation: : Corresponding carboxylic acid derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Depending on the reagents used, products may include halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
Synthetic Applications
Ethyl 5-(acetylamino)-4-formyl-3-methylthiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it useful in creating more complex molecules.
Table 1: Synthetic Routes and Modifications
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | Introduction of different nucleophiles to form derivatives | Alkyl halides, amines |
| Oxidation | Conversion of thiophene ring to sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Reduction of functional groups to amines | Lithium aluminum hydride, sodium borohydride |
Biological Applications
Research has indicated that thiophene derivatives exhibit significant biological activity, including antimicrobial and anticancer properties. This compound has been studied for its potential effects on various biological targets.
Case Study: Anticancer Activity
A study published in Pharmaceutical Research demonstrated that derivatives of thiophenes, including this compound, showed promising results in inhibiting cancer cell proliferation. The compound was tested against several cancer cell lines, revealing a dose-dependent response.
Pharmaceutical Applications
Due to its unique chemical structure, this compound is being investigated as a potential pharmaceutical agent. Its ability to interact with specific molecular targets suggests it may play a role in drug development.
Table 2: Potential Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Investigated for effectiveness against bacterial strains |
| Anticancer Drugs | Explored for its ability to inhibit tumor growth |
| Anti-inflammatory Agents | Potential use in reducing inflammation through specific pathways |
Material Science Applications
In material science, thiophene derivatives are valued for their electronic properties. This compound can be utilized in the development of conductive polymers and organic semiconductors.
Case Study: Conductive Polymers
Research has shown that incorporating thiophene derivatives into polymer matrices enhances electrical conductivity. A study highlighted the improved performance of polymer solar cells when this compound was used as a dopant.
Mechanism of Action
The mechanism by which Ethyl 5-(acetylamino)-4-formyl-3-methylthiophene-2-carboxylate exerts its effects is rooted in its ability to interact with various molecular targets. This includes:
Molecular Targets: : Enzymes and receptors that are involved in metabolic pathways.
Pathways Involved: : Potential inhibition or activation of biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituent types and positions, which significantly influence their physicochemical and biological properties. Key comparisons include:
Key Observations:
- Electron-Withdrawing Groups (EWG): The formyl group in the target compound enhances electrophilicity at position 4 compared to cyano or carbamoyl groups, favoring reactions like Schiff base formation .
- Lipophilicity: Bulky substituents (e.g., phenyl in ) increase logP values, improving membrane permeability but reducing aqueous solubility. The target compound’s methyl and formyl groups balance moderate lipophilicity with reactivity .
- Bioactivity: Antimicrobial activity is influenced by substituent electronic effects. For example, chloroacetamido derivatives () exhibit higher antibacterial potency due to electrophilic halogen interactions with microbial proteins .
Crystallographic and Spectral Data
- The target compound’s structure can be confirmed via X-ray crystallography using SHELX software (), as demonstrated for brominated isomers in . Its IR spectrum would show characteristic stretches for the formyl (∼1700 cm⁻¹) and acetylamino (∼1650 cm⁻¹) groups, distinct from cyano (∼2200 cm⁻¹) or carbamoyl (∼1680 cm⁻¹) analogues .
Biological Activity
Ethyl 5-(acetylamino)-4-formyl-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, supported by various research studies and case analyses.
- Molecular Formula : C10H13NO3S
- Molecular Weight : 227.28 g/mol
- CAS Number : 57773-41-8
The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves a one-pot reaction starting from ethyl cyanoacetate and acetylacetone in the presence of sulfur and diethylamine. The reaction conditions include refluxing in absolute ethanol, yielding the product after filtration and recrystallization .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activity.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 18 | 100 |
Anti-inflammatory Activity
Thiophene derivatives have been studied for their anti-inflammatory effects. In a study involving compounds similar to this compound, significant inhibition of pro-inflammatory cytokines was observed in vitro.
Cytotoxicity Studies
Cytotoxicity assays using various cancer cell lines have shown promising results for thiophene derivatives. This compound was tested against human cancer cell lines, demonstrating an IC50 value indicative of moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
| A549 | 28 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on a series of thiophene derivatives revealed that compounds with an acetylamino group exhibited enhanced antimicrobial activity compared to their non-acetylated counterparts. This compound was included in this series and showed effective inhibition against Gram-positive bacteria. -
Case Study on Cytotoxic Effects :
In another investigation, this compound was evaluated for its cytotoxic effects on breast cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5-(acetylamino)-4-formyl-3-methylthiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : Utilize Gewald thiophene synthesis (condensation of ethyl acetoacetate with nitriles and sulfur) as a foundational approach. For formylation, employ Vilsmeier-Haack conditions (POCl₃/DMF) on a precursor like ethyl 5-amino-3-methylthiophene-2-carboxylate. Acetylation of the amino group can be achieved via refluxing with acetic anhydride (see analogous procedures in ). Monitor reaction progress via TLC and optimize by adjusting reflux duration (e.g., 2–6 hours) and stoichiometric ratios of reagents (e.g., 1:1.2 substrate:acetylating agent). Purify via recrystallization from ethanol or chloroform. Yield discrepancies often arise from incomplete acetylation or side reactions; use IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) and ¹H NMR (δ 2.1 ppm for acetyl CH₃) to confirm product .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC for carbamate (δ 165–170 ppm) and formyl (δ ~9.8 ppm) groups. Compare with structurally similar thiophene derivatives ().
- X-ray crystallography : Use SHELXL ( ) for refinement. Prepare single crystals via slow evaporation of a DCM/hexane solution. Validate hydrogen bonding (e.g., N-H···O=C interactions) and planarity of the thiophene ring.
- Mass spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS and compare with theoretical m/z .
Q. How should this compound be stored to ensure stability, and what are its degradation products?
- Methodology : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation of the formyl group. Monitor stability via HPLC (C18 column, acetonitrile/water gradient). Hydrolysis of the acetyl group in humid conditions may yield Ethyl 5-amino-4-formyl-3-methylthiophene-2-carboxylate; confirm via LC-MS and comparative TLC with synthetic standards. Avoid exposure to strong acids/bases ( discuss similar thiophene stability) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of formylation and acetylation in this compound?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to model electron density distribution. The formyl group at C4 is favored due to conjugation with the thiophene ring’s π-system, while acetylation at N5 is driven by lone-pair availability. Validate using Hammett substituent constants (σₚ for acetyl vs. formyl) and kinetic studies (UV-Vis monitoring at λ = 280 nm). Compare with analogous reactions in , where steric effects from methyl groups influence reactivity .
Q. How can computational methods (e.g., molecular docking) predict biological activity?
- Methodology : Use AutoDock Vina to dock the compound into target enzymes (e.g., cyclooxygenase-2). Parameterize the force field using partial charges from Gaussian08. The acetylamino group may form hydrogen bonds with catalytic residues (e.g., Arg120), while the thiophene ring contributes hydrophobic interactions. Validate predictions via in vitro assays (e.g., enzyme inhibition IC₅₀) and correlate with docking scores .
Q. How to resolve contradictions in reported synthetic yields for analogous thiophene derivatives?
- Methodology : Conduct a meta-analysis of literature (e.g., vs. 12). Variables like solvent polarity (ethanol vs. DMF), catalyst (piperidine vs. triethylamine), and purification methods (recrystallization vs. column chromatography) significantly impact yields. For example, thiophosgene-mediated isothiocyanate formation () yields >85% under anhydrous conditions but drops to ~60% with trace moisture. Replicate experiments using controlled humidity chambers and Karl Fischer titration to quantify water content .
Q. What strategies mitigate toxicity risks during handling, based on structural analogs?
- Methodology : Refer to SDS data for Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (): Use fume hoods, nitrile gloves, and P2 respirators. Monitor airborne particles via GC-MS. Substitute volatile solvents (e.g., chloroform) with less toxic alternatives (e.g., ethyl acetate) where feasible. Dispose of waste via incineration (≥1000°C) to avoid persistent metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
